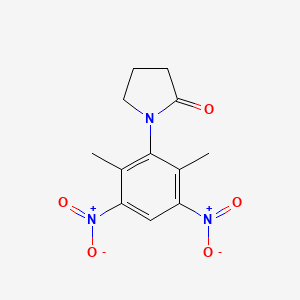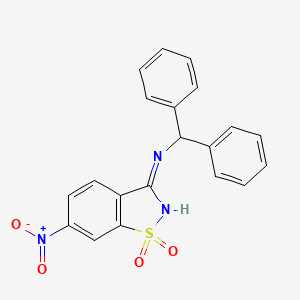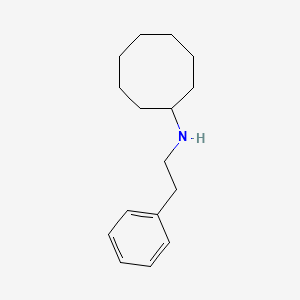![molecular formula C18H15Br2ClN2O B12478574 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one](/img/structure/B12478574.png)
1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one is a complex organic compound featuring a pyrazole ring substituted with bromophenyl groups and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone precursor, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl groups.
Chloropropanone addition: Finally, the chloropropanone moiety is introduced through a nucleophilic substitution reaction using 3-chloropropanone and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also features bromophenyl groups but has an isoxazole ring instead of a pyrazole ring.
1,3,5-Tris(4-bromophenyl)benzene: This compound contains three bromophenyl groups attached to a benzene ring, differing in its core structure.
The uniqueness of 1-[3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl]-3-chloropropan-1-one lies in its combination of a pyrazole ring with bromophenyl and chloropropanone moieties, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15Br2ClN2O |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-chloropropan-1-one |
InChI |
InChI=1S/C18H15Br2ClN2O/c19-14-5-1-12(2-6-14)16-11-17(13-3-7-15(20)8-4-13)23(22-16)18(24)9-10-21/h1-8,17H,9-11H2 |
Clé InChI |
DAILWPXTTLCYIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCl)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478494.png)

![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12478517.png)
![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12478538.png)
![2-chloro-N-[2-(4-ethylphenyl)-4-(4-methoxyphenyl)-6-methyl-5-oxo-2,5-dihydropyridazin-3-yl]benzamide](/img/structure/B12478551.png)


![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478567.png)
